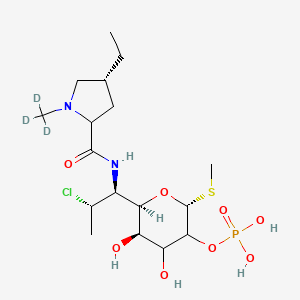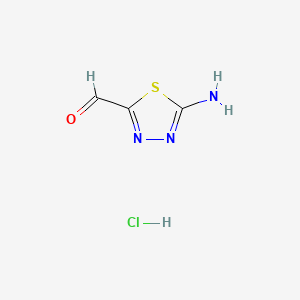
5-Amino-1,3,4-thiadiazole-2-carbaldehyde Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-1,3,4-thiadiazole-2-carbaldehyde Hydrochloride: is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1,3,4-thiadiazole-2-carbaldehyde Hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with an aldehyde in the presence of an acid catalyst. The reaction is carried out in a solvent such as ethanol or methanol at elevated temperatures to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Análisis De Reacciones Químicas
Types of Reactions: 5-Amino-1,3,4-thiadiazole-2-carbaldehyde Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiadiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-Amino-1,3,4-thiadiazole-2-carbaldehyde Hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: The compound has shown potential as an antimicrobial agent. It has been evaluated for its activity against various bacterial and fungal strains, demonstrating promising results .
Medicine: In medicinal chemistry, this compound is explored for its anticancer properties. Studies have shown that derivatives of thiadiazole exhibit cytotoxic effects on cancer cell lines, making them potential candidates for chemotherapy .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials with specific properties, such as corrosion inhibitors and polymer additives .
Mecanismo De Acción
The mechanism of action of 5-Amino-1,3,4-thiadiazole-2-carbaldehyde Hydrochloride involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound is believed to inhibit key enzymes involved in cell proliferation, leading to apoptosis (programmed cell death) of cancer cells. The thiadiazole moiety plays a crucial role in binding to the active sites of these enzymes, disrupting their function .
Comparación Con Compuestos Similares
- 5-Amino-1,3,4-thiadiazole-2-thiol
- 2-Amino-5-ethyl-1,3,4-thiadiazole
- 5-Amino-1,3,4-thiadiazole-2-sulfonamide Hydrochloride
Comparison: Compared to its analogs, 5-Amino-1,3,4-thiadiazole-2-carbaldehyde Hydrochloride is unique due to the presence of the aldehyde group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in the synthesis of various derivatives with enhanced biological activities .
Propiedades
Fórmula molecular |
C3H4ClN3OS |
|---|---|
Peso molecular |
165.60 g/mol |
Nombre IUPAC |
5-amino-1,3,4-thiadiazole-2-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C3H3N3OS.ClH/c4-3-6-5-2(1-7)8-3;/h1H,(H2,4,6);1H |
Clave InChI |
JUYJEDKLOVQBLP-UHFFFAOYSA-N |
SMILES canónico |
C(=O)C1=NN=C(S1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



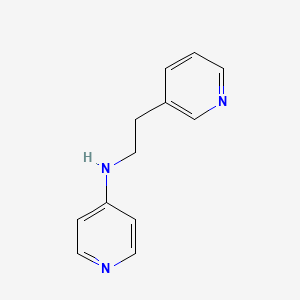

![N-[2-(3-imidazol-1-ylpropylamino)-2-oxoethyl]-1H-indole-3-carboxamide;hydrochloride](/img/structure/B13853652.png)
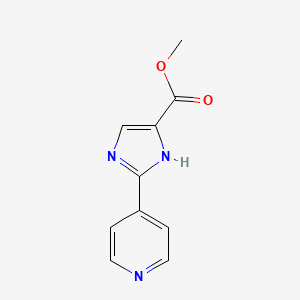
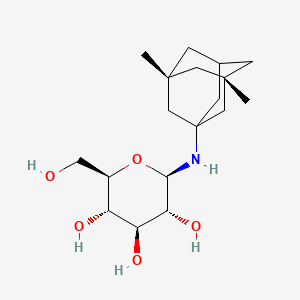
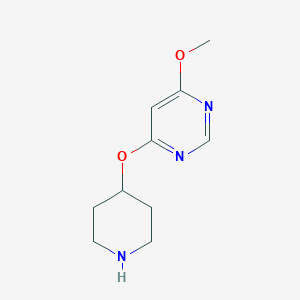
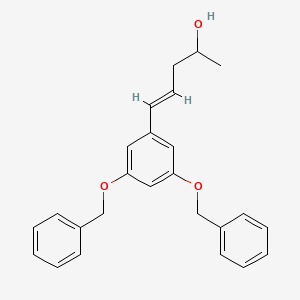
![6-chloro-4-(1H-indazol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B13853680.png)
![5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-2-benzoyloxy-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (2R,4S,5R)-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B13853681.png)
![EZ-[3-[4-(2-Isopropoxyethoxy-methyl)phenoxy]allyl]isopropylamine](/img/structure/B13853688.png)
![7-(Methoxymethyl)-7-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B13853690.png)
![methyl 3-[[6-oxo-5-(3-oxobutyl)-1H-pyrimidin-4-yl]oxy]benzoate](/img/structure/B13853699.png)
